N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
“N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The compound contains an indole group, a trifluoromethyl group, a benzyl group, and an acetamide group. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and reactivity .Scientific Research Applications
Antimalarial and Antiviral Applications
Sulfonamide derivatives have been investigated for their potential in treating malaria and viral infections, including COVID-19. One study highlights the antimalarial activity of sulfonamides, demonstrating significant inhibition of Plasmodium falciparum, the parasite responsible for malaria. The compounds were also evaluated for their interaction with SARS-CoV-2 proteins, suggesting a potential role in managing COVID-19 (Fahim & Ismael, 2021).
Enzyme Inhibition for Disease Management
Research on sulfonamide-containing compounds extends to enzyme inhibition, with implications for treating diseases like Alzheimer's. Compounds with benzodioxane and acetamide moieties have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications in diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Antimicrobial Properties
The antimicrobial activity of novel sulfonamide derivatives has been explored, with compounds displaying promising results against various bacterial strains. This research points to the utility of such molecules in developing new antibiotics or antiseptics (Darwish et al., 2014).
Anti-Inflammatory and Analgesic Effects
Sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds could potentially lead to new treatments for conditions characterized by inflammation and pain (Küçükgüzel et al., 2013).
Anticancer Activity
Research has also focused on the anticancer potential of sulfonamide compounds. Some derivatives have been found to inhibit cancer cell growth, offering a foundation for developing novel anticancer agents (Ahmed et al., 2018).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action for this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)31(29,30)15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORBWORMWXLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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